molecular formula C12H12FN3OS B2509156 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide CAS No. 1105211-65-1

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide

Cat. No.: B2509156
CAS No.: 1105211-65-1
M. Wt: 265.31
InChI Key: VAZPCNQZRJZBNK-UHFFFAOYSA-N
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Description

2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide is a synthetic thiazole-based compound of significant interest in medicinal chemistry and drug discovery research. This chemical scaffold is recognized for its potential in developing novel therapeutic agents, particularly in oncology and the treatment of parasitic infections. Compounds featuring a fluorophenyl-thiazole-acetamide structure have demonstrated promising anticancer activity in preclinical research. Structurally related molecules have been screened against various cancerous cell lines, showing cytotoxic effects and acting as potential anticancer agents . The inclusion of the fluorine atom is a common strategy in drug design to modulate properties like metabolic stability and membrane permeability. Furthermore, the 2,4-diaminothiazole core is a privileged structure in parasitology research. This scaffold has been extensively investigated as a starting point for developing potent inhibitors of Trypanosoma brucei , the causative agent of Human African Trypanosomiasis (HAT, or African sleeping sickness) . Research into this series aims to identify new agents capable of treating both the blood-stage and the meningoencephalitic (central nervous system) stage of the disease, with optimization efforts focused on improving pharmacokinetic properties and blood-brain barrier penetration . This product is intended for research purposes as a chemical reference standard or a building block for the synthesis and biological evaluation of novel bioactive molecules. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3OS/c1-14-11(17)6-10-7-18-12(16-10)15-9-4-2-8(13)3-5-9/h2-5,7H,6H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZPCNQZRJZBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide typically involves the reaction of 4-fluoroaniline with thioamide under specific conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which is then further functionalized to obtain the final product. Common reagents used in this synthesis include thioamide, 4-fluoroaniline, and methylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives. These products can have different chemical and biological properties, making them useful in various applications .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and fluorophenyl moieties. For instance, derivatives of thiazole have shown significant inhibitory effects on various cancer cell lines. The incorporation of a 4-fluorophenyl group enhances the biological activity by improving the compound's binding affinity to target proteins involved in tumor growth and metastasis .

Antimicrobial Properties

Compounds similar to 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide have demonstrated antimicrobial activity against a range of bacteria and fungi. The thiazole ring is known for its ability to disrupt microbial cell wall synthesis, making it a promising scaffold for developing new antibiotics .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases. In vitro studies suggest that it can induce apoptosis in cancer cells by modulating histone acetylation levels, leading to altered gene expression profiles associated with cell cycle regulation and survival .

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study evaluated the effects of various thiazole derivatives, including those similar to our compound, on human cancer cell lines such as SKM-1. The results indicated that these compounds significantly decreased cell viability and induced apoptosis through HDAC inhibition .
  • Antimicrobial Testing
    • Another research focused on the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The findings demonstrated that modifications in the molecular structure, particularly the introduction of fluorine atoms, enhanced antibacterial activity .

Mechanism of Action

The mechanism of action of 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide (1105217-58-0) C₁₈H₁₆FN₃OS₂ 373.5 4-fluorophenylamino (C₆H₄FNH), N-methylacetamide Fluorine may enhance lipophilicity and bioavailability.
2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide (922046-49-9) C₂₃H₁₈ClN₃O₄S₂ 500.0 4-chlorophenylsulfonamido (ClC₆H₄SO₂NH), N-phenoxyphenylacetamide Sulfonamide group increases polarity; potential enzyme inhibition.
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (338749-93-2) C₁₆H₁₇ClN₄O₂S 376.8 2-chlorophenyl (ClC₆H₄), morpholinoacetamide Morpholine ring enhances solubility; used in kinase inhibition studies.
2-(4-Chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (667903-35-7) C₁₈H₁₄ClFN₂O₂S 376.8 4-chloro-3-methylphenoxy (ClC₆H₃(CH₃)O), 4-fluorophenylthiazole Phenoxy group may confer membrane permeability.
N-(4-Phenyl-2-thiazolyl)acetamide C₁₁H₁₀N₂OS 218.3 Phenyl (C₆H₅), unsubstituted acetamide Simpler analog; lacks fluorination, potentially lower bioactivity.

Structural and Functional Differences

Substituent Effects on Bioactivity: The 4-fluorophenylamino group in the target compound (vs. Sulfonamide vs. Acetamide: The sulfonamido group in ’s compound increases hydrogen-bonding capacity, which could enhance interactions with charged residues in enzymes .

Impact of Heterocyclic Modifications: Morpholinoacetamide () introduces a six-membered oxygen-containing ring, improving aqueous solubility compared to the methyl group in the target compound . Phenoxy substituents () add bulk and lipophilicity, which may influence blood-brain barrier penetration .

Synthetic Pathways :

  • The target compound’s synthesis likely involves N-methylation of a precursor acetamide (e.g., 2-chloro-N-(thiazol-2-yl)acetamide derivatives in ) .
  • highlights the use of IR and NMR spectroscopy to confirm tautomeric forms in related triazoles, a method applicable to verifying the thiazole-acetamide structure here .

Physicochemical Properties

  • Lipophilicity : Fluorine and aryl groups (e.g., in and ) increase logP values, enhancing membrane permeability but possibly reducing solubility.
  • Molecular Weight : The target compound (373.5 g/mol) is mid-range compared to analogs (218–500 g/mol), aligning with typical drug-like properties.

Biological Activity

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H12FN3SC_{12}H_{12}FN_3S and a molecular weight of approximately 253.31 g/mol. The structure includes a thiazole ring, an amine group, and a fluorophenyl moiety, which may contribute to its biological activity.

Research indicates that compounds with thiazole structures often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the fluorophenyl group may enhance lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, thiazole-based compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. One study reported that related compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting significant antiproliferative effects .

Antimicrobial Properties

Thiazole derivatives are also noted for their antimicrobial activities. In vitro assays have demonstrated that certain thiazole compounds exhibit potent activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases. Some thiazole derivatives have been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This suggests that 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide may possess therapeutic potential in inflammatory diseases.

Case Studies

Study Findings Reference
In vitro Anticancer StudyThe compound showed IC50 values of 1.30 μM against HepG2 cells, indicating strong antiproliferative activity.
Antimicrobial ActivityExhibited significant inhibition against both Gram-positive and Gram-negative bacteria in laboratory settings.
Anti-inflammatory StudyReduced levels of TNF-α and IL-6 in LPS-stimulated macrophages, showcasing its potential as an anti-inflammatory agent.

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